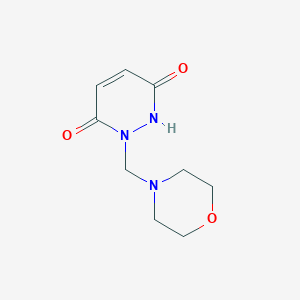

![molecular formula C15H19N3O B5510090 N-[2-(二甲氨基)-4-喹啉基]丁酰胺](/img/structure/B5510090.png)

N-[2-(二甲氨基)-4-喹啉基]丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of quinoline derivatives, including compounds similar to N-[2-(dimethylamino)-4-quinolinyl]butanamide, often involves direct amination processes. For instance, an efficient method has been described for the direct amination of quinazolin-4(3H)-ones using N,N-dimethylformamide as a nitrogen source, yielding 4-(dimethylamino)quinazolines at room temperature through efficient C–OH bond activation mediated by 4-toluenesulfonyl chloride (Chen et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds related to N-[2-(dimethylamino)-4-quinolinyl]butanamide has been studied through various spectroscopic techniques. For example, a novel compound was synthesized and characterized by FT-IR, 1H NMR, 13C NMR, UV–visible spectroscopy, and mass spectral analysis. Theoretical calculations were performed using DFT and CAM-B3LYP/6-31G(d,p) basis set, providing insights into the vibrational wavenumbers, chemical shifts, and electronic properties (Fatma et al., 2015).

Chemical Reactions and Properties

N-[2-(dimethylamino)-4-quinolinyl]butanamide and its derivatives participate in various chemical reactions, contributing to their rich chemistry. The reaction mechanisms often involve intermediate cationic electrophiles formed by thermal elimination, leading to the formation of complex structures with potential biological activity (Nathubhai et al., 2011).

Physical Properties Analysis

The physical properties of quinoline derivatives are influenced by their molecular structure. For instance, the crystal structure of a closely related compound was determined, revealing a triclinic space group and intricate hydrogen bonding patterns. Such structural features are crucial for understanding the compound's stability, solubility, and interaction with other molecules (Wang et al., 2006).

Chemical Properties Analysis

The chemical properties of N-[2-(dimethylamino)-4-quinolinyl]butanamide derivatives, such as reactivity, acidity, and basicity, are key to their potential applications. These properties are often studied through reactions with various reagents, leading to the formation of new compounds with unique structural and functional features (Kawano et al., 1992).

科学研究应用

抗结核活性

研究表明,某些喹啉衍生物表现出显著的抗结核活性。例如,1-(2-氯喹啉-3-基)-4-二甲氨基-2-(萘-1-基)-1-苯基丁-2-醇等化合物已被合成,并被发现具有很高的抗结核活性,其中特定的衍生物已处于临床试验的最后阶段,准备用于临床实践中 (Omel’kov, Fedorov, & Stepanov, 2019)。

阿尔茨海默病

针对阿尔茨海默病 (AD) 中的淀粉样蛋白 β (Aβ),已经开发出第二代 8-OH 喹啉。在一项探索性研究中,这种被称为 PBT2 的化合物表现出降低脑脊液 Aβ 13% 和改善 AD 早期患者认知能力的能力 (Villemagne 等人,2017)。

荧光化学传感器

一种基于喹啉的化合物已被合成,作为水性介质中 Zn2+ 的“开启”荧光化学传感器。这种化学传感器在 Zn2+ 存在下表现出显着的荧光增强,证明了它在水样中检测和量化 Zn2+ 的潜力 (Kim 等人,2016)。

抗癌活性

天然化合物的合成类似物,包括喹啉衍生物,已显示出体外和体内的抗癌活性。这些化合物已针对多种人细胞系进行了评估,揭示了化合物、剂量和细胞系依赖性的细胞毒性。一些化合物,如 FBA-TPQ,已被确定为乳腺癌细胞系中细胞凋亡的有效诱导剂和细胞生长和增殖的有效抑制剂 (Wang 等人,2009)。

细胞毒活性

由 4-二甲氨基亚甲基-6-甲基-4H-吡喃并[4,3-b]喹啉-1,3-二酮和一系列伯胺合成的苯并[b][1,6]萘啶的羧酰胺衍生物,其细胞毒活性已得到测试。这些化合物对各种癌细胞系表现出有效的细胞毒性,对于某些衍生物,其 IC50 值低于 10 nM (Deady 等人,2003)。

未来方向

属性

IUPAC Name |

N-[2-(dimethylamino)quinolin-4-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O/c1-4-7-15(19)17-13-10-14(18(2)3)16-12-9-6-5-8-11(12)13/h5-6,8-10H,4,7H2,1-3H3,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZUPMYWBYDKCBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC(=NC2=CC=CC=C21)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(dimethylamino)quinolin-4-yl]butanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(cinnamoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5510009.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-2,5-dimethylbenzamide](/img/structure/B5510022.png)

![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B5510026.png)

![N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)urea](/img/structure/B5510027.png)

![3-(4-morpholinylmethyl)-2-phenylimidazo[2,1-a]isoquinoline](/img/structure/B5510039.png)

![4-{[(4-fluorophenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5510058.png)

![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-methylpropanamide](/img/structure/B5510072.png)

![6-(2-furylmethyl)-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5510077.png)

![N-(2,4-dimethylphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5510093.png)

![1-(2,5-dimethyl-3-furoyl)-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5510096.png)